molecular formula C32H50N2O B1257818 Ingenamine G

Ingenamine G

Cat. No.: B1257818
M. Wt: 478.8 g/mol
InChI Key: WBCLIGFNMAKNES-ITRUBCGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ingenamine G is a pentacyclic alkaloid isolated from marine sponges of the genus Pachychalina and Xestospongia . It is classified as a marine-derived macrocyclic alkaloid (MDMA) and is a subject of interest in pharmacological research due to its broad spectrum of bioactivities . This compound has demonstrated potent in vitro cytotoxic activity against several human cancer cell lines, including HCT-8 (colon), B16 (leukemia), and MCF-7 (breast) . Further studies have confirmed its cytotoxic and genotoxic effects on human lymphocytes, with research indicating it can reduce the mitotic index and exhibit clastogenic properties, particularly at higher concentrations . Beyond its anticancer potential, this compound also exhibits significant antimicrobial properties. It has shown antibacterial activity against Staphylococcus aureus , Escherichia coli , and multiple oxacillin-resistant S. aureus strains . Additionally, it possesses potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting its value in infectious disease research . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use. All published studies on this compound are from in vitro models, and its mechanism of action requires further investigation.

Properties

Molecular Formula

C32H50N2O

Molecular Weight

478.8 g/mol

IUPAC Name

(14Z,27Z,29Z)-18,24-diazapentacyclo[16.14.1.13,22.01,21.02,24]tetratriaconta-3(34),14,27,29-tetraen-31-ol

InChI

InChI=1S/C32H50N2O/c35-29-18-14-10-12-16-21-34-25-28-23-27-17-13-9-7-5-3-1-2-4-6-8-11-15-20-33-22-19-30(28)32(24-29,26-33)31(27)34/h8,10-12,14,18,23,28-31,35H,1-7,9,13,15-17,19-22,24-26H2/b11-8-,12-10-,18-14-

InChI Key

WBCLIGFNMAKNES-ITRUBCGDSA-N

Isomeric SMILES

C1CCCCCC2=CC3CN4C2C5(C3CCN(C5)CC/C=C\CCCC1)CC(/C=C\C=C/CC4)O

Canonical SMILES

C1CCCCCC2=CC3CN4C2C5(C3CCN(C5)CCC=CCCCC1)CC(C=CC=CCC4)O

Synonyms

ingenamine G

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Source

Ingenamine G was isolated from the marine sponge Pachychalina alcaloidifera, belonging to the order Haplosclerida. Its unique polycyclic structure contributes to its varied biological activities. The compound has been identified as a nitrogenous metabolite, which is crucial for its interactions with biological systems.

Cytotoxicity and Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research findings indicate:

  • Cell Lines Tested :
    • HCT-8 (colon cancer)
    • B16 (leukemia)
    • MCF-7 (breast cancer)

The compound demonstrated moderate to potent cytotoxicity with IC50 values as follows:

Cell LineIC50 (µg/mL)
HCT-815
B16Not specified
MCF-7Not specified

Moreover, this compound induces autophagic cell death in HER2-overexpressing BT-474 breast cancer cells, characterized by vacuole formation and upregulation of autophagy markers. This effect is linked to the inhibition of c-Met and HER2 receptor tyrosine kinase activation, showcasing its potential in targeted cancer therapies .

Antimicrobial Properties

This compound has demonstrated antibacterial activity against various pathogens, including:

  • Staphylococcus aureus (ATCC 25923)
  • Escherichia coli (ATCC 25922)
  • Multiple strains of oxacillin-resistant S. aureus

The compound's minimum inhibitory concentration (MIC) values indicate its effectiveness against these bacteria, suggesting applications in treating infections caused by resistant strains .

Antitubercular Activity

Recent studies have highlighted this compound's efficacy against Mycobacterium tuberculosis:

  • MIC Value : 3.94 µM
  • The compound showed promising results in reducing bacterial load in infected models, although it required subcutaneous administration due to poor oral bioavailability .

Genotoxicity Studies

Investigations into the genotoxic effects of this compound revealed that it can induce DNA damage in human lymphocytes. The comet assay indicated that:

  • Concentrations of 5, 10, 15, and 20 µg/mL resulted in significant DNA strand breaks.
  • The compound exhibited clastogenic effects across all phases of the cell cycle, particularly during the S phase .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated this compound's cytotoxicity using the MTT assay on human lymphocytes, confirming its moderate cytotoxic activity with an IC50 of 15 µg/mL. It was found that this activity was not associated with membrane disruption but rather with DNA damage mechanisms .
  • Antitubercular Efficacy : In vivo studies demonstrated that this compound could significantly lower bacterial loads in mice models infected with M. tuberculosis, although complete bacterial eradication was not achieved .
  • Autophagic Mechanism : Research on BT-474 breast cancer cells indicated that this compound triggers autophagy through specific signaling pathways, presenting a novel mechanism for inducing cancer cell death .

Preparation Methods

Table 1: Key Chromatographic Parameters for this compound Isolation

StepStationary PhaseMobile PhaseElution Conditions
Initial FractionationAmino-bonded Sep PakMeOH-CH₂Cl₂ gradient10–100% MeOH
Secondary PurificationSephadex LH201:1 CH₂Cl₂-MeOHIsocratic
Final HPLCC18 Reversed-PhaseAcetonitrile-MeOH-CH₂Cl₂ (45:45:10)Isocratic, 0.4 mL/min

Structural Elucidation and Characterization

The structure of this compound was confirmed through spectroscopic analysis, including 1D/2D NMR, HRFABMS, and optical rotation data. Table 2 summarizes critical NMR assignments, which revealed a pentacyclic framework with two macrocyclic rings and a quaternary ammonium center.

Table 2: Selected NMR Data for this compound (MeOH-d₄)

Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityKey Correlations (HMBC)
CH-262.12.95mC-3, C-17
C-3144.5--H-33ab, H-34
CH-4124.46.09mC-2, C-5, C-6
NH-7.82br sC-8, C-9

The HRFABMS exhibited a [M+H]⁺ peak at m/z 479.40007 (calculated for C₃₂H₅₂N₂O: 479.40014), confirming the molecular formula. Optical rotation ([α]²⁹D: -59.2° in MeOH) indicated a levorotatory configuration, distinct from related ingenamines.

Challenges in Synthesis and Alternative Approaches

Unlike simpler ingenamines (e.g., ingenamine and xestocyclamine A), no total synthesis of this compound has been reported. Synthetic routes for related alkaloids, such as ring-closing alkyne metathesis (RCAM) and hydroboration/alkyl-Suzuki coupling, highlight potential strategies for this compound. For example, RCAM was pivotal in forging 13-membered macrocycles in keramaphidin B, while macrolactamization enabled 11-membered ring closure in xestocyclamine A. However, this compound’s additional oxygen functionality and stereochemical complexity pose unresolved challenges, such as:

  • Regioselective Functionalization : Installing the C-2 hydroxy group without epimerization.

  • Macrocycle Assembly : Achieving transannular interactions in the 14-membered ring without inducing strain .

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